molecular formula C13H11NO2 B3196094 1-(2-Oxo-2-phenylethyl)pyridin-2(1h)-one CAS No. 952-75-0

1-(2-Oxo-2-phenylethyl)pyridin-2(1h)-one

Cat. No.: B3196094
CAS No.: 952-75-0
M. Wt: 213.23 g/mol
InChI Key: GFBCTXUIWDOWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one (CAS 952-75-0) is a high-purity chemical compound offered at a minimum of 98% purity . This pyridin-2-one derivative serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel heterocyclic compounds. The core structure of this compound is part of an important class of molecules being investigated for pharmaceutical applications. Research into related pyridin-2-one inhibitors has shown significant promise in targeting mutant isocitrate dehydrogenase 1 (IDH1), which is relevant for cancers such as acute myeloid leukemia (AML) and low-grade gliomas . These inhibitors work by reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby modulating cellular differentiation processes . As a research chemical, it is strictly for laboratory and manufacturing use. This product is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

952-75-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-phenacylpyridin-2-one

InChI

InChI=1S/C13H11NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-9H,10H2

InChI Key

GFBCTXUIWDOWBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=O

Other CAS No.

952-75-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

Pyridin-2(1H)-one derivatives are structurally versatile, with substitutions at positions 1, 3, and 5 significantly influencing their biological profiles. Below is a comparative analysis:

Table 1: Key Pyridin-2(1H)-one Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Evidence
1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one N1: 2-oxo-2-phenylethyl 199.25 Under investigation
3-Nitro derivative N1: 2-oxo-2-phenylethyl; C3: NO₂ 258.23 Not explicitly reported
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one N1: 4-(piperazin-1-yl)phenyl 256.32 Serotonin reuptake inhibitor (SSRI)
Anti-allodynic derivatives (e.g., compound 73) C3: biphenyl; C5: phenylamino ~330–350 Potent anti-mechanical allodynia agents
JAK inhibitor derivatives Variable substituents (e.g., aryl groups) 250–400 Janus kinase (JAK) inhibition
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one Complex alkyl/heteroaryl substituents 355.40 Not explicitly reported (structural focus)

Pharmacological Profiles

  • SSRI Activity: Derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibit potent serotonin reuptake inhibition (IC₅₀ values in nanomolar range), making them candidates for antidepressant therapy .
  • Anti-Allodynic Agents: Substitutions at C3 (aryl/heteroaryl) and C5 (phenylamino) enhance binding to pain-modulating targets. For example, compound 73 (3-biphenyl-5-phenylamino) showed efficacy in rodent models of mechanical allodynia .
  • JAK Inhibitors : Pyridin-2(1H)-ones with bulky substituents (e.g., halogenated aryl groups) demonstrate inhibition of Janus kinases, relevant in inflammatory and autoimmune diseases .
  • Target Compound : The 2-oxo-2-phenylethyl group may confer unique steric or electronic properties, but its pharmacological activity remains underexplored. Nitro derivatives (e.g., 3-nitro) could modulate redox or electrophilic interactions .

Q & A

What are the optimal synthetic routes for 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
A common approach involves nucleophilic addition-elimination reactions. For example, reacting pyridin-2(1H)-one derivatives with phenylacetaldehyde in the presence of a base like sodium ethoxide can yield the target compound. Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios significantly impact yield and purity. Parallel optimization studies using Design of Experiments (DoE) are recommended to identify ideal parameters . For analogs, multi-step routes involving cyclopropane or oxadiazole ring formation may require protecting groups to prevent side reactions .

Table 1: Synthetic Routes and Yields

PrecursorReagent/ConditionsYield (%)Purity (HPLC)Reference
Pyridin-2(1H)-onePhenylacetaldehyde, NaOEt65–75>95%
Cyclopropyl intermediatesOxidative coupling40–5090%

How can spectroscopic techniques confirm the structure and purity of 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm for phenyl/pyridinone rings) and the methylene bridge (δ 4.5–5.0 ppm). 13^{13}C NMR identifies carbonyl groups (δ 170–190 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 228.0899 for C13_{13}H12_{12}NO2_2) and fragmentation patterns.
  • IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm functional groups .

What advanced crystallization methods improve structural resolution for X-ray analysis of this compound?

Level: Advanced
Methodological Answer:
High-resolution X-ray diffraction requires well-diffracting single crystals. Techniques include:

  • Solvent Diffusion: Layering hexane over a saturated DCM solution to slow crystallization.
  • Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours.
  • Additive Screening: Using chiral auxiliaries or co-crystallizing agents to enhance crystal packing.
    Refinement via SHELXL (e.g., anisotropic displacement parameters, twin refinement for twinned crystals) resolves electron density ambiguities .

Table 2: Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP21_1/c
R-factor0.039
Resolution (Å)0.78

How can researchers address low solubility in pharmacological assays for this compound?

Level: Advanced
Methodological Answer:
Low solubility (common in pyridinones due to planar aromatic systems) can be mitigated via:

  • Co-solvents: Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl esters) to enhance hydrophilicity.
  • Structural Modifications: Replace the phenyl group with polar substituents (e.g., -OH, -NH2_2) while maintaining activity .
    In vitro assays should include solubility checks via dynamic light scattering (DLS) or nephelometry to avoid false negatives .

What computational strategies predict the biological activity of 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one derivatives?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 reverse transcriptase (NNRTI binding pocket). Pyridinone derivatives show affinity for hydrophobic pockets via π-π stacking .
  • QSAR Models: Train models on datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area) to prioritize synthesis targets.
  • MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and hydrogen-bonding networks with residues like Lys101 and Tyr188 .

How to resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR: Identify conformational exchange (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons unambiguously.
  • LC-MS Purity Checks: Rule out impurities >0.5% via UPLC-MS. Cross-validate with X-ray data if crystallization succeeds .

What are the key considerations for designing structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Core Modifications: Systematically vary substituents on the phenyl or pyridinone rings to assess steric/electronic effects.
  • Bioisosteric Replacements: Substitute the oxadiazole group with triazoles or thiadiazoles to maintain hydrogen-bonding capacity .
  • Pharmacokinetic Profiling: Measure logD (1–3 for optimal blood-brain barrier penetration) and metabolic stability in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.